molecular formula C8H11NO4 B14272520 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol CAS No. 136314-45-9

1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol

Cat. No.: B14272520
CAS No.: 136314-45-9
M. Wt: 185.18 g/mol
InChI Key: IGGOWFZBVPRSMG-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyethyl and isocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyethyl and isocyanate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the isocyanate group can produce amines.

Scientific Research Applications

1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isocyanate group can react with nucleophiles in proteins and enzymes, potentially altering their function. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol: shares similarities with other cyclopentene derivatives, such as cyclopentene-1,2,3-triol and cyclopentene-4-isocyanate.

    Cyclopentene-1,2,3-triol: Lacks the isocyanate group but has similar hydroxyl functionalities.

    Cyclopentene-4-isocyanate: Contains the isocyanate group but lacks the hydroxyethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

136314-45-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

1-(1-hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol

InChI

InChI=1S/C8H11NO4/c1-4(10)8(13)3-5(9-2)6(11)7(8)12/h3-4,6-7,10-13H,1H3

InChI Key

IGGOWFZBVPRSMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C=C(C(C1O)O)[N+]#[C-])O)O

Origin of Product

United States

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